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molecular formula C10H13BrN2O B8474816 6-Bromo-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine

6-Bromo-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine

Cat. No. B8474816
M. Wt: 257.13 g/mol
InChI Key: NBBIBHRWDGIDHI-UHFFFAOYSA-N
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Procedure details

to 2,6-dibromopyridine (100 mg, 0.42 mmol), 4-Aminotetrahydropyran (42.7 mg, 0.42 mmol) in dioxane (3 mL) while bubbling N2 was added Xantphos (24.43 mg, 0.04 mmol), CS2CO3 (316 mg, 0.97 mmol) and palladium(II) acetate (9.48 mg, 0.04 mmol). This was heated in a microwave at 130 oC for 30 mins. A small peak corresponding to product was obseved. Discontinued
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
4.22e-05 mol
Type
reagent
Reaction Step One
Quantity
0.003 L
Type
solvent
Reaction Step Two
Quantity
0.000422 mol
Type
reactant
Reaction Step Three
Quantity
0.000422 mol
Type
reactant
Reaction Step Four
Quantity
4.22e-05 mol
Type
catalyst
Reaction Step Five
Quantity
4.22e-05 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
961
reaction index
NAME
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
4.22e-05 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.003 L
Type
solvent
Smiles
C1COCCO1
Step Three
Name
Quantity
0.000422 mol
Type
reactant
Smiles
C1COCCC1N
Step Four
Name
Quantity
0.000422 mol
Type
reactant
Smiles
C1=CC(=NC(=C1)Br)Br
Step Five
Name
Quantity
4.22e-05 mol
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
4.22e-05 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
nan (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
C1COCCC1NC2=NC(=CC=C2)Br
Measurements
Type Value Analysis
YIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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